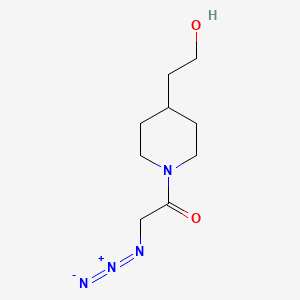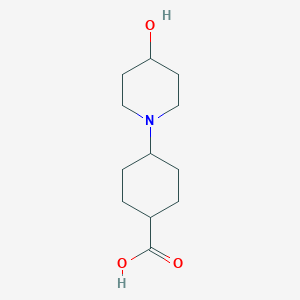
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
説明
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that has been used in laboratory experiments for a variety of applications. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as being used as a catalyst in a variety of reactions. This compound is also known as 2-azido-1-ethanol-4-(2-hydroxyethyl)piperidine and is a member of the piperidine family of compounds.
科学的研究の応用
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, nucleic acids, and other molecules. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on cells. Additionally, it has been used to study the effects of radiation on cells, as well as to study the effects of certain drugs on cancer cells.
作用機序
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a versatile compound that can be used to catalyze a variety of reactions. It works by forming a covalent bond between the two reactants, which then triggers a cascade of reactions that leads to the formation of the desired product. This compound also acts as a nucleophile, meaning that it can react with other molecules and form new bonds.
Biochemical and Physiological Effects
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, it has been shown to have a protective effect against damage caused by radiation and certain drugs. It has also been shown to be effective in the treatment of certain types of cancer.
実験室実験の利点と制限
The main advantage of using 2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one in laboratory experiments is that it can be used to synthesize a variety of compounds. Additionally, it is a versatile compound that can be used in a variety of reactions and can be used to study the structure and function of proteins, as well as the effects of drugs on cells. The main limitation of using this compound is that it is a hazardous material, and should be handled with caution.
将来の方向性
The potential future directions for the use of 2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one include further studies on its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of cancer. Additionally, further research could be done on its use as a catalyst in a variety of reactions, as well as its potential use in the synthesis of other compounds. Additionally, further research could be done on its potential use in the study of the effects of radiation on cells and its potential use in the study of drug interactions. Finally, further research could be done on its potential use in the study of the structure and function of proteins.
特性
IUPAC Name |
2-azido-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c10-12-11-7-9(15)13-4-1-8(2-5-13)3-6-14/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKBMKCWWYAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)








